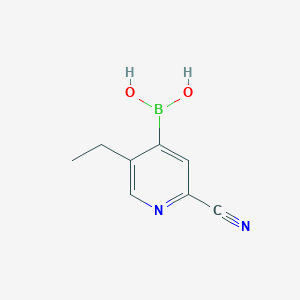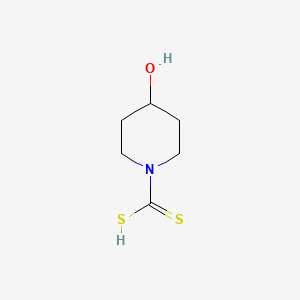![molecular formula C19H18N4O3 B14081951 N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxy-methylphenyl group, and a pyrazole carboxamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxy group to the methylphenyl ring.
Pyrazole Formation: The cyclization reaction to form the pyrazole ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the acetylamino group yields an amine.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.
N-[4-(acetylamino)phenyl]-5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which may enhance its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H18N4O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-11-3-8-15(18(25)9-11)16-10-17(23-22-16)19(26)21-14-6-4-13(5-7-14)20-12(2)24/h3-10,25H,1-2H3,(H,20,24)(H,21,26)(H,22,23) |
Clave InChI |
GEBAVROMWXDJSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)O |
Solubilidad |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14081885.png)
![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
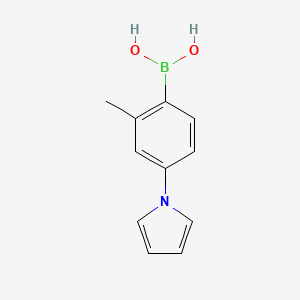
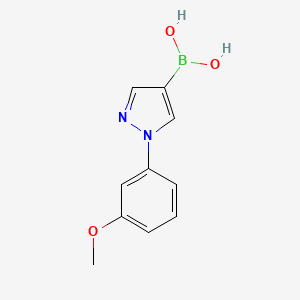


![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
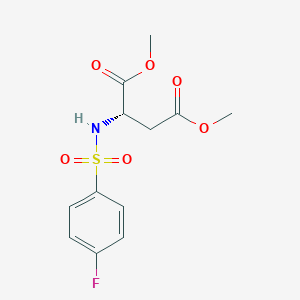
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
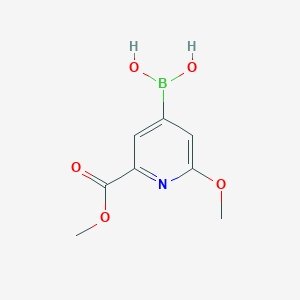
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
